Cynaroside is a natural product found in Coreopsis lanceolata, Sonchus fruticosus, and other organisms with data available.
See also: Cynara scolymus leaf (part of); Lonicera japonica flower (part of); Chamaemelum nobile flower (part of).
Luteoloside
CAS No.: 5373-11-5
Cat. No.: VC21334352
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5373-11-5 |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |
Standard InChI Key | PEFNSGRTCBGNAN-QNDFHXLGSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Melting Point | 256 - 258 °C |
Chemical Structure and Properties
Luteoloside, also known as luteolin 7-O-beta-D-glucoside or cynaroside, is a glycosyloxyflavone consisting of luteolin substituted by a beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage . It has a molecular formula of C21H20O11 and a molecular weight of 448.4 g/mol . Chemically, luteoloside functions as an antioxidant and a plant metabolite, classified as a beta-D-glucoside, a glycosyloxyflavone, a trihydroxyflavone, and a monosaccharide derivative .
Table 1. Chemical Properties of Luteoloside
Property | Value |
---|---|
Chemical Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
CAS Number | 5373-11-5 |
KEGG Compound ID | C03951 |
PubChem CID | 5280637 |
Natural Sources
Luteoloside has been identified in various plant species, particularly those with medicinal properties. These natural sources include:
Table 2. Natural Sources of Luteoloside
Plant Species | Plant Part |
---|---|
Coreopsis lanceolata | Not specified |
Sonchus fruticosus | Not specified |
Cynara scolymus | Leaf |
Lonicera japonica | Flower |
Chamaemelum nobile | Flower |
Gentiana macrophylla | Medicinal plant |
The presence of luteoloside in these medicinal plants suggests that it may contribute to their traditional therapeutic applications .
Biological Activities
Anti-inflammatory Effects
Luteoloside demonstrates significant anti-inflammatory properties through multiple mechanisms. Research has shown that it can decrease the expression of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), both in vivo and in vitro . In a Complete Freund's Adjuvant (CFA) mouse model, continuous administration of luteoloside for 14 days significantly reduced IL-1β levels in the plantar region, serum, dorsal root ganglions (DRGs), and spinal cord dorsal horn .
The anti-inflammatory effects of luteoloside appear to be cumulative, with more pronounced inhibition of inflammatory markers observed after prolonged administration. While the inhibition was relatively weak during the initial stages of treatment (days 3-7), it became increasingly significant with continued administration .
Table 3. Effect of Luteoloside on IL-1β Levels After 14 Days of Treatment
Tissue | Effect of Luteoloside Treatment |
---|---|
Plantar tissue | Significant decrease |
Serum | Significant decrease |
Dorsal root ganglions | Significant decrease |
Spinal cord dorsal horn | Significant decrease |
Analgesic Properties
Recent research has explored the analgesic effects of luteoloside in inflammatory pain models. In a CFA-induced inflammatory pain model, luteoloside demonstrated significant pain-relieving properties . Interestingly, luteoloside exhibited both acute and chronic analgesic effects through different mechanisms.
The acute analgesic effect was observed shortly after administration and appeared to be related to the transient inhibition of macrophage/microglia activation in dorsal root ganglions (DRGs) . The activities of macrophage/microglia in DRGs were significantly inhibited 2 hours after luteoloside administration and recovered to a higher level 6 hours later, with changes in time courses similar to the changes in pain thresholds .
The chronic analgesic effect, observed after continuous administration for 14 days, was likely related to the cumulative anti-inflammatory properties of luteoloside .
Molecular Mechanisms of Action
Inhibition of NLRP3 Inflammasome
One of the primary molecular mechanisms through which luteoloside exerts its anticancer and anti-inflammatory effects is the inhibition of the NLRP3 inflammasome . The inflammasome is a multi-protein complex that, when activated, regulates caspase-1 activation and IL-1β secretion .
Research has shown that luteoloside significantly reduces intracellular reactive oxygen species (ROS) accumulation . This decrease in ROS levels is accompanied by a reduction in NLRP3 inflammasome expression, resulting in decreased proteolytic cleavage of caspase-1 . The inactivation of caspase-1 by luteoloside subsequently inhibits IL-1β production .
Through this pathway, luteoloside effectively inhibits the proliferation, invasion, and metastasis of HCC cells, highlighting its potential as an anticancer agent .
Interaction with Xanthine Oxidase
Studies utilizing spectroscopy and molecular docking have revealed that luteoloside can spontaneously bind to xanthine oxidase (XO) . The fluorescence spectroscopy results indicated that luteoloside could quench the intrinsic fluorescence of XO, with a binding constant of (1.85 ± 0.22) × 10³ L mol⁻¹ at 298 K .
Table 4. Interaction Parameters Between Luteoloside and Xanthine Oxidase
Parameter | Observation |
---|---|
Binding constant at 298 K | (1.85 ± 0.22) × 10³ L mol⁻¹ |
Binding mode | Strong binding with one binding site |
Effect on protein structure | Decreased α-helix, increased β-sheet and β-turn |
Binding process | Spontaneous |
Primary binding forces | Hydrophobic interactions |
The synchronous fluorescence spectroscopy results demonstrated that the absorption peaks of tyrosine (Tyr) and tryptophan (Trp) shifted blue, indicating an increase in the hydrophobicity of the microenvironment . Furthermore, circular dichroism (CD) spectra showed that the α-helix content of XO decreased, while β-sheet and β-turn content increased after adding luteoloside .
The molecular docking analysis indicated that XO could combine with luteoloside through hydrogen bonds and hydrophobic forces . These findings suggest that luteoloside may inhibit XO activity, potentially reducing uric acid production and providing therapeutic benefits for gout.
Inhibition of Macrophage/Microglia Activation
Luteoloside has been shown to inhibit the activation of macrophages and microglia, which are key cellular mediators of inflammation and pain . In the CFA mouse model, the activity of microglia in the spinal cord dorsal horn increased 3 days after modeling and reached a peak on day 14 .
Luteoloside had no effect on microglia activities until after 14 days of continuous administration, at which point the activities of microglia in the dorsal horn of the spinal cord were continuously inhibited (for at least 6 hours) . This effect on microglia activities, combined with the reduction in IL-1β levels, suggests that the inhibitory effect of luteoloside on spinal cord microglia is related to its anti-inflammatory properties .
The rapid inhibition of macrophage/microglia in DRGs following luteoloside administration is thought to involve mechanisms such as adenosine-triphosphate (ATP) signaling or ion channel modulation, though the precise mechanisms remain unclear .
Future Research Directions
While current research has provided valuable insights into the properties and potential applications of luteoloside, several areas warrant further investigation:
-
Pharmacokinetics and bioavailability studies to better understand luteoloside's in vivo behavior
-
Clinical trials to establish safety and efficacy in human subjects
-
Exploration of potential synergistic effects with other therapeutic agents
-
Investigation of additional molecular targets and mechanisms
-
Development of formulations to enhance luteoloside's bioavailability and therapeutic efficacy
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume